
C-telopeptide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
C-telopeptide, also known as this compound, is a useful research compound. Its molecular formula is C34H56N14O13 and its molecular weight is 868.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Análisis De Reacciones Químicas
Collagen Crosslinking and CTX Formation
Type I collagen undergoes post-translational modifications during synthesis, including hydroxylation of proline/lysine residues and glycosylation. Pyridinoline crosslinks (pyridinoline and deoxypyridinoline) stabilize collagen fibrils by connecting the C-terminal telopeptide region (CTX) to helical domains at position 87 (Fig. 1). During bone resorption, osteoclasts release CTX fragments via enzymatic cleavage (e.g., cathepsin K), which are then detectable in serum or urine .
Crosslink Type | Location | Function |
---|---|---|
Pyridinoline | This compound | Stabilizes collagen triple helix |
Deoxypyridinoline | This compound | Enhances fibril tensile strength |
β-Isomerization of Aspartic Acid
CTX undergoes spontaneous β-isomerization, a non-enzymatic reaction where the peptide backbone linked to the α-carbon of Asp1211 shifts to the β-carbon (Fig. 2). This process occurs over time in mature bone collagen, distinguishing older bone (β-CTX) from newly synthesized collagen (α-CTX) .
-
α-CTX : Predominates in high-turnover states (e.g., Paget’s disease, metastatic bone cancer) .
-
β-CTX : Reflects aged bone matrix and is elevated in osteoporosis .
Clinical Relevance : β-CTX is the isoform measured in modern assays (e.g., Elecsys β-crosslaps) due to its stability and correlation with bone resorption rates .
Racemization of Aspartic Acid
Racemization converts L-aspartic acid to D-aspartic acid in the CTX sequence AHDGGR , serving as a molecular clock for collagen age. This reaction progresses with tissue aging and correlates with reduced bone remodeling activity .
Tissue Type | Racemization Rate | Implication |
---|---|---|
Bone | High | Indicates slow turnover |
Connective soft tissues | Low | Faster collagen renewal |
Stability and Preanalytical Variability
CTX degradation in vitro is influenced by temperature and storage duration:
-
Room Temperature : 14% decrease in serum CTX after 24 hours .
-
Freeze-Thaw Cycles : No significant degradation after 9 cycles at −30°C .
Recommendations : Early morning fasting samples are preferred to minimize diurnal variation, and immediate centrifugation/freezing is critical for assay accuracy .
Assay Development and Epitope Specificity
Modern immunoassays (e.g., Roche Elecsys, IDS-iSYS) target the β-isomerized octapeptide EKAHD-β-GGR using monoclonal antibodies. This epitope is conserved across species, enabling cross-reactive applications in murine models .
Analytical Performance :
Clinical Utility and Pharmacodynamic Response
CTX levels respond dynamically to therapies:
-
Bisphosphonates : Suppress β-CTX by 20–50% in ovariectomized mice and up to 65% in humans .
-
Estradiol/Calcium Deficiency : Modulates CTX excretion in preclinical models .
Therapy | CTX Reduction | Clinical Use |
---|---|---|
Alendronate | 50% | Osteoporosis management |
Denosumab | 65% | High-turnover states |
This synthesis of CTX’s chemical behavior underscores its dual role as a biomarker and a mediator of bone matrix stability. Its isomerization and racemization reactions provide unique insights into bone aging and therapeutic monitoring.
Propiedades
Fórmula molecular |
C34H56N14O13 |
---|---|
Peso molecular |
868.9 g/mol |
Nombre IUPAC |
(4S)-4-amino-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[2-[[2-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C34H56N14O13/c1-17(44-31(58)20(5-2-3-9-35)46-29(56)19(36)7-8-26(51)52)28(55)47-22(11-18-13-39-16-43-18)32(59)48-23(12-27(53)54)30(57)42-14-24(49)41-15-25(50)45-21(33(60)61)6-4-10-40-34(37)38/h13,16-17,19-23H,2-12,14-15,35-36H2,1H3,(H,39,43)(H,41,49)(H,42,57)(H,44,58)(H,45,50)(H,46,56)(H,47,55)(H,48,59)(H,51,52)(H,53,54)(H,60,61)(H4,37,38,40)/t17-,19-,20-,21-,22-,23-/m0/s1 |
Clave InChI |
LOJFGJZQOKTUBR-XAQOOIOESA-N |
SMILES |
CC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)N |
SMILES canónico |
CC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)N |
Secuencia |
EKAHDGGR |
Sinónimos |
C-telopeptide C-terminal cross-linking telopeptide, collagen type I C-terminal telopeptide of type I collagen C-terminal type I collagen telopeptide collagen type I trimeric cross-linked peptide COOH-terminal telopeptide of type I collagen CTCLP CTx telopeptide i-ICTP ICTP peptide N-telopeptide N-terminal type I collagen telopeptide NTx telopeptide pyridinoline cross-linked carboxy-terminal telopeptide, collagen type I serum carboxyterminal telopeptide type I collagen trimeric cross-linked peptide collagen type I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.